The Role of Celecoxib-d7 in Modern Analytical Research: A Technical Guide
The Role of Celecoxib-d7 in Modern Analytical Research: A Technical Guide
For Immediate Release
Abstract
This technical guide provides an in-depth overview of Celecoxib-d7, a deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) Celecoxib. It details its primary application as an internal standard in quantitative analytical methodologies, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the physicochemical properties, experimental applications, and relevant biological pathways associated with Celecoxib and its deuterated counterpart.
Introduction to Celecoxib-d7
Celecoxib-d7 is a stable isotope-labeled form of Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. In Celecoxib-d7, seven hydrogen atoms have been replaced with deuterium, a heavy isotope of hydrogen. This isotopic substitution results in a molecule that is chemically identical to Celecoxib but has a higher molecular weight. This key difference allows it to be distinguished from the unlabeled drug by mass spectrometry, making it an ideal internal standard for quantitative analysis.[1] The primary application of Celecoxib-d7 is to improve the accuracy and precision of analytical methods for the quantification of Celecoxib in complex biological matrices such as plasma and serum.[2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of Celecoxib-d7 is crucial for its effective use in research. The following tables summarize key quantitative data for both Celecoxib-d7 and its non-labeled counterpart, Celecoxib.
Table 1: Chemical and Physical Properties
| Property | Celecoxib-d7 | Celecoxib |
| IUPAC Name | 4-[5-[2,3,5,6-tetradeuterio-4-(trideuteriomethyl)phenyl]-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide |
| Molecular Formula | C₁₇H₇D₇F₃N₃O₂S | C₁₇H₁₄F₃N₃O₂S |
| Molecular Weight | 388.42 g/mol [3] | 381.37 g/mol |
| CAS Number | 544686-21-7[3] | 169590-42-5 |
| Appearance | White to off-white solid | White crystalline powder |
| Solubility | Soluble in DMSO (76 mg/ml) and Ethanol (33 mg/ml)[2] | Poorly soluble in water, soluble in methanol, DMSO, chloroform, acetonitrile |
Table 2: Mass Spectrometry Data for Quantitative Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Celecoxib | 380.0 | 315.9 | Negative | [4] |
| Celecoxib-d7 | 387.0 | 323.0 | Negative | [4] |
| Celecoxib | 382.2 | 214.1 | Positive | |
| Celecoxib-d7 | 388.1 | - | Positive (SIM) |
Primary Application: Internal Standard in Bioanalysis
The most prominent application of Celecoxib-d7 is as an internal standard (IS) in bioanalytical methods designed to quantify Celecoxib in biological samples. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry for its ability to compensate for variations in sample preparation, injection volume, and matrix effects.
The Principle of Internal Standardization
An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to all samples, including calibrators, quality controls, and unknown samples, prior to sample processing. The ratio of the analytical signal of the analyte to that of the internal standard is then used for quantification. This ratiometric measurement corrects for potential losses during sample handling and variations in instrument response.
Experimental workflow for the quantification of Celecoxib using Celecoxib-d7 as an internal standard.
Detailed Experimental Protocols
The following protocols are examples of how Celecoxib-d7 is used in the quantitative analysis of Celecoxib in human plasma.
Sample Preparation
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To 0.5 mL of plasma in a test tube, add 50 µL of the internal standard solution (Celecoxib-d7).
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Add 50 µL of a suitable buffer (e.g., phosphate buffer, pH 5.0) and vortex for 30 seconds.[5]
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Add 5 mL of an extraction solvent (e.g., a mixture of n-hexane and isoamyl alcohol, 97:3 v/v) and vortex for 1 minute.[5]
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Centrifuge the mixture at 3000 rpm for 15 minutes to separate the organic and aqueous layers.[5]
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Transfer the upper organic layer to a clean test tube and evaporate to dryness under a stream of nitrogen.
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Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.[5]
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Condition a C18 SPE cartridge with methanol followed by water.
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To 300 µL of human plasma, add the internal standard (Celecoxib-d7).[4]
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Load the plasma sample onto the conditioned SPE cartridge.
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Wash the cartridge with a suitable washing solution to remove interfering substances.
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Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol).
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Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.
LC-MS/MS Analysis
| Parameter | Example Condition 1 | Example Condition 2 |
| Column | ACE C8-300 (50 x 4.0 mm, 3.0 µm) | Nova Pak C8 (3.8 x 150 mm) |
| Mobile Phase | Methanol: 1.0 mmol Ammonium Acetate (80:20 v/v)[4] | Acetonitrile:Tetrahydrofuran:Sodium Acetate Buffer (pH 5.0) (30:8:62)[6] |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Column Temperature | Ambient | Not specified |
| Injection Volume | 10 µL | Not specified |
| Parameter | Typical Setting |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Celecoxib) | m/z 380.0 → 315.9[4] |
| MRM Transition (Celecoxib-d7) | m/z 387.0 → 323.0[4] |
| Ion Source Temperature | 500-600 °C |
| IonSpray Voltage | -4500 V |
Relevant Biological Pathway: COX-2 Inhibition
Celecoxib exerts its anti-inflammatory and analgesic effects by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. Understanding this pathway is crucial for researchers studying the pharmacodynamics of Celecoxib.
Simplified signaling pathway of Celecoxib's inhibition of COX-2.
Conclusion
Celecoxib-d7 is an indispensable tool for researchers in pharmacology, drug metabolism, and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays ensures the generation of reliable and accurate quantitative data for Celecoxib. This technical guide has provided a comprehensive overview of its properties, applications, and the methodologies in which it is employed, serving as a valuable resource for the scientific community. The detailed protocols and pathway diagrams herein are intended to facilitate the design and execution of robust analytical studies.
References
- 1. Celecoxib-d7 (SC 58635-d7) | COX | 544686-21-7 | Invivochem [invivochem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Celecoxib-d7 - CAS - 544686-21-7 | Axios Research [axios-research.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Determination of celecoxib in human plasma using solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
